molecular formula C8H6BrClN2 B8221288 5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8221288
M. Wt: 245.50 g/mol
InChI Key: KVTCKFGZYJKKIX-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolo[2,3-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 3-methyl-1H-pyrrolo[2,3-b]pyridine. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine
  • 6-chloro-1H-pyrrolo[2,3-b]pyridine
  • 3-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-3-11-8-5(4)2-6(9)7(10)12-8/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTCKFGZYJKKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=C(C=C12)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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